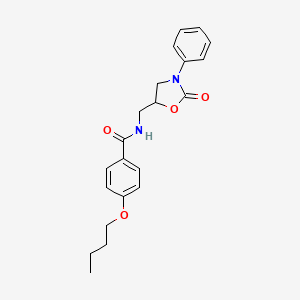
4-butoxy-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamides are a significant class of amide compounds . They have been widely used in various industries including medical, industrial, biological, and potential drug industries . They have applications in the treatment of various conditions such as cancer, hypercholesterolemia, and juvenile hyperactivity . They also exhibit properties like anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
Synthesis Analysis
Benzamide compounds are often synthesized starting from benzoic acid derivatives and amine derivatives . The products are then purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The structure of benzamide compounds is confirmed using IR, 1H NMR, and 13C NMR spectroscopy, and elemental analysis techniques .Chemical Reactions Analysis
The in vitro antioxidant activity of benzamide compounds is often determined by total antioxidant, free radical scavenging, and metal chelating activity tests . Some benzamide compounds show more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Wissenschaftliche Forschungsanwendungen
Ultrasound-Assisted Synthesis and Anti-Tubercular Activity
One study highlights the ultrasound-assisted synthesis of novel derivatives of benzamide with promising anti-tubercular activity. These compounds were synthesized using green chemistry tools and evaluated against Mycobacterium tuberculosis, showing significant activity. This approach underscores the potential of benzamide derivatives in anti-tubercular drug discovery and the benefits of environmentally friendly synthesis methods (Nimbalkar et al., 2018).
Supramolecular Assembly for Drug Design
Another study focuses on the two-dimensional assembly of functionalized 4-aryl-1-alkenyl-3,5-dioxo-1,2,4-triazolidines, including derivatives similar to 4-butoxy-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide. These assemblies, facilitated by intermolecular hydrogen bonding, are crucial for designing drugs with improved efficacy and specificity, indicating the importance of structural design in drug development (Seidel et al., 1995).
Antimicrobial and Anti-inflammatory Applications
Research on N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1, 3-dioxoisoindolin-2-yl) methyl)-2-hydroxybenzamide demonstrated potential antimicrobial activities. These findings suggest that structurally related compounds, including those based on the 4-butoxy-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide framework, could be valuable in developing new antimicrobials (Patel & Dhameliya, 2010).
Heterocyclic Compounds in X-ray Contrast Agents
The synthesis of heterocyclic compounds, particularly those related to 4-butoxy-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide, has been explored for use in X-ray diagnostic agents. This research indicates the potential of oxazolidinone derivatives in medical imaging, highlighting their versatility and applicability in various scientific and medical fields (Pillai et al., 1994).
Eigenschaften
IUPAC Name |
4-butoxy-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-2-3-13-26-18-11-9-16(10-12-18)20(24)22-14-19-15-23(21(25)27-19)17-7-5-4-6-8-17/h4-12,19H,2-3,13-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVSZKVLNJJLIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2CN(C(=O)O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


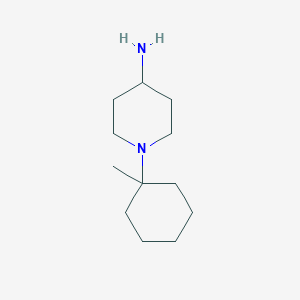
![ethyl 2-(4-(p-tolylthio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2601200.png)
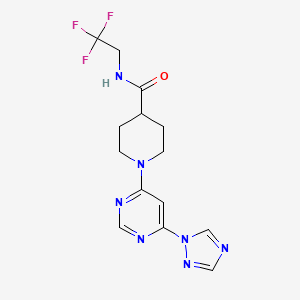
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2601203.png)
![1-(6-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2601205.png)
![3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2601206.png)
![5-((3,4-difluorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2601207.png)


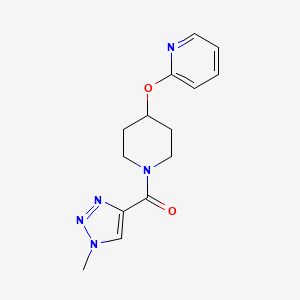
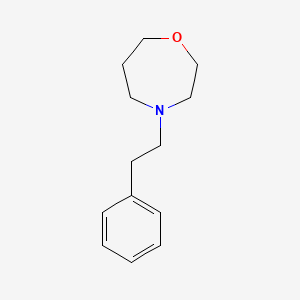
![2-(6-Oxa-2-azaspiro[3.5]nonan-7-yl)acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2601218.png)
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B2601220.png)